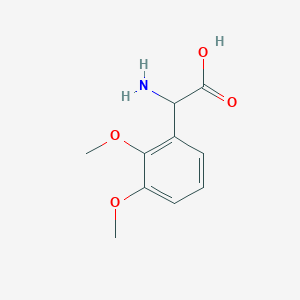

2-氨基-2-(2,3-二甲氧基苯基)乙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

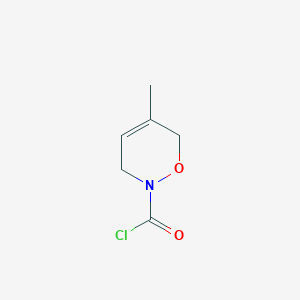

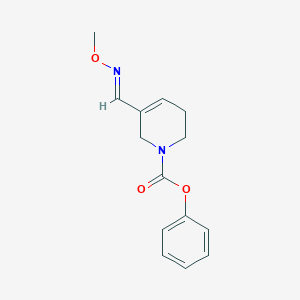

Synthesis Analysis

The synthesis of compounds similar to 2-amino-2-(2,3-dimethoxyphenyl)acetic acid, such as 3,4-dimethoxyphenylacetic acid, has been explored through various chemical pathways. One method involves using 3,4-dimethoxybenzaldehyde as the starting material, followed by a series of reactions including the Knoevenagel reaction, potassium borohydride reduction, and oxidation under acidic conditions to achieve the desired product. This process highlights the versatility of dimethoxybenzaldehyde derivatives in synthesizing complex organic compounds with high purity and good yield, suitable for industrial production due to the simplicity of operations and avoidance of highly toxic reagents (Ma Guan-jun, 2009).

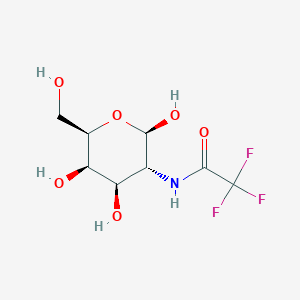

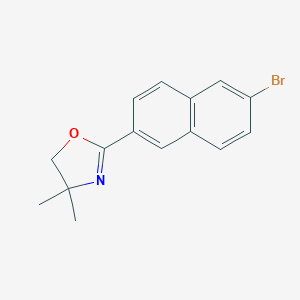

Molecular Structure Analysis

The molecular structure of phenoxyalkanoic acid derivatives, closely related to 2-amino-2-(2,3-dimethoxyphenyl)acetic acid, has been studied through crystallography. These studies reveal complex hydrogen bonding and polymer formation, contributing to the understanding of their chemical behavior and reactivity. For example, the crystal structures of carboxylic acid adducts demonstrate the ability of these compounds to form one-dimensional polymers and hetero-dimer associations through conventional cyclic hydrogen bonding systems (K. Byriel et al., 1991).

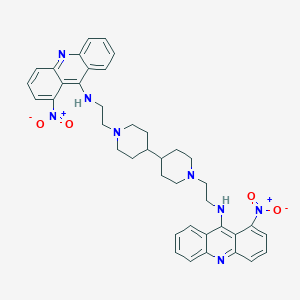

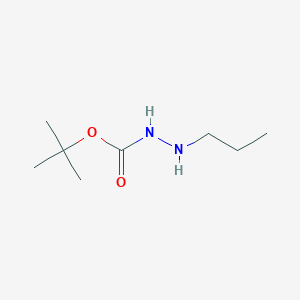

Chemical Reactions and Properties

The chemical reactivity of compounds like 2-amino-2-(2,3-dimethoxyphenyl)acetic acid is characterized by their participation in a variety of reactions, leading to the formation of complex structures. For instance, triorganotin(IV) derivatives of aminoacetic acids have been synthesized, showcasing the potential for creating polymeric structures with specific configurations. This underscores the compounds' versatility in forming coordination complexes with metals, which can be useful in material science and catalysis (T. Baul et al., 2002).

科学研究应用

在毒理学和环境科学中的潜在应用

- 对相关除草剂(如 2,4-二氯苯氧乙酸 (2,4-D))的研究凸显了研究化学化合物的毒理作用和环境归宿的重要性。对 2,4-D 的毒理学和诱变性的研究揭示了其在农业中的广泛应用和潜在的环境影响,因此需要进一步研究类似化合物,以了解其生态和健康影响 (Zuanazzi, Ghisi, & Oliveira, 2020).

对生物降解和微生物相互作用的见解

- 对相关化合物(如吲哚-3-乙酸 (IAA))的微生物分解代谢的研究为理解微生物如何与各种化学实体相互作用并将其降解提供了框架。这些知识可用于制定环境清理的生物修复策略,并探索微生物在自然和人为化学循环中的生态作用 (Laird, Flores, & Leveau, 2020).

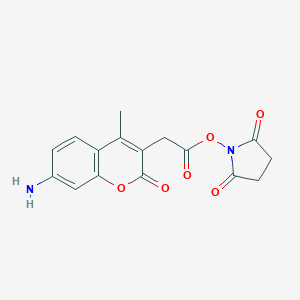

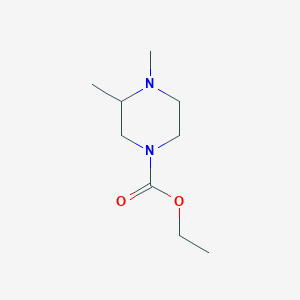

在药物研究和药理学中的应用

- 对有机锡(IV)配合物的综述,包括相关羧酸的配合物,强调了此类化合物在药物化学中的潜力,尤其是在开发抗结核药方面。这表明了探索 2-氨基-2-(2,3-二甲氧基苯基)乙酸衍生物在药物应用中的途径,因为它们具有结构相似性和络合的潜力 (Iqbal, Ali, & Shahzadi, 2015).

了解代谢途径

- 对天冬酰部分在阿斯巴甜等化合物中的代谢的研究提供了对氨基酸及其衍生物代谢途径的见解,包括 2-氨基-2-(2,3-二甲氧基苯基)乙酸的潜在途径。这些见解可以为营养、代谢和设计具有所需代谢特征的化合物的研究提供信息 (Ranney & Oppermann, 1979).

安全和危害

属性

IUPAC Name |

2-amino-2-(2,3-dimethoxyphenyl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4/c1-14-7-5-3-4-6(9(7)15-2)8(11)10(12)13/h3-5,8H,11H2,1-2H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKYWCOFVKFAKPJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70407365 |

Source

|

| Record name | 2-amino-2-(2,3-dimethoxyphenyl)acetic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70407365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-2-(2,3-dimethoxyphenyl)acetic Acid | |

CAS RN |

116435-35-9 |

Source

|

| Record name | 2-amino-2-(2,3-dimethoxyphenyl)acetic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70407365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(2R,3R,4R,5R)-5,6-dihydroxy-2-[[(3R)-3-hydroxytetradecanoyl]amino]-1-oxo-4-phosphonooxyhexan-3-yl] (3R)-3-tetradecanoyloxytetradecanoate](/img/structure/B45114.png)

![[(2R,3S,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-3-butanoyloxyoxolan-2-yl]methyl butanoate](/img/structure/B45131.png)

![[(2R,3S,4R,5R,6R)-5-Acetamido-3,4-diacetyloxy-6-hexadecoxyoxan-2-yl]methyl acetate](/img/structure/B45140.png)